![molecular formula C13H14N2O3S B2642829 N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1903622-84-3](/img/structure/B2642829.png)
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
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Description
The molecule N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex chemical compound. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, and 10 aromatic bonds. The molecule also includes 2 five-membered rings, 2 secondary amides (aliphatic), 1 ketone (aromatic), and 2 Thiophenes .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 39 bonds. It includes 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, and 10 aromatic bonds. It also contains 2 five-membered rings, 2 secondary amides (aliphatic), 1 ketone (aromatic), and 2 Thiophenes .Scientific Research Applications
- Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds . The presence of the thiophene ring imparts unique properties, making it a valuable scaffold for drug design.
- Thiophene-based molecules play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Natural Product Modification
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-7-11(15-18-8)13(17)14-6-5-10-3-4-12(19-10)9(2)16/h3-4,7H,5-6H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVWRVGBJAWOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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